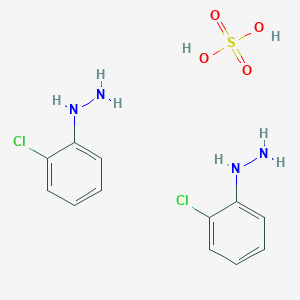
2-Fluoro-2-bromoetanol
Descripción general
Descripción
2-Fluoro-2-bromo-ethanol is a chemical compound with the molecular formula C2H4BrFO and a molecular weight of 142.96 . It is also known by other names such as 2-bromo-2-fluoroethan-1-ol and fluorobromoethanol .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-bromo-ethanol consists of two carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom . Unfortunately, the specific structural details or 3D models are not provided in the search results.Physical And Chemical Properties Analysis
2-Fluoro-2-bromo-ethanol has a boiling point of 147℃, a density of 1.831, and a flash point of 42℃ . Its pKa is predicted to be 13.02±0.10 .Aplicaciones Científicas De Investigación
Preparación de 2-Bromoetílicos Glicósidos
El 2-Bromoetanol se puede utilizar para la preparación de 2-bromoetílicos glicósidos a partir de azúcares acetilados . Este proceso es crucial en la síntesis de ciertos tipos de carbohidratos y glicoconjugados, que tienen aplicaciones en varios campos como la química medicinal y la bioquímica.
Síntesis de 2-Bromoetílico Metoxi Metil Éter
El 2-Bromoetanol también se utiliza como materia prima para sintetizar 2-bromoetílico metoxi metil éter . Este compuesto se usa a menudo como un grupo protector en la síntesis orgánica, particularmente en la protección de alcoholes.
Reducción Selectiva de Nitroarenos
En el campo de la química orgánica, el 2-bromoetanol se utiliza en la reducción selectiva de nitroarenos . Este proceso es importante en la síntesis de varios compuestos aromáticos, que se utilizan ampliamente en la producción de tintes, productos farmacéuticos y polímeros.
Síntesis de Sondas Fluorescentes Basadas en Bromoflavonol
Las sondas fluorescentes basadas en bromoflavonol, que se sintetizan utilizando 2-bromoetanol, se utilizan para la detección de iones de aluminio . Estas sondas exhiben un desplazamiento azul en la emisión y una fluorescencia mejorada al unirse a iones de aluminio, lo que las hace adecuadas para la detección de iones de aluminio .
Síntesis de Derivados de 1,8-Naftilimida
El 2-Bromoetanol se utiliza en la síntesis de derivados de 1,8-naftilimida . Estos derivados se utilizan como sondas fluorescentes para el reconocimiento secuencial de iones de cobre y dihidrógeno fosfato .
Síntesis de Bencil Sulfuro de 2-Bromo-3,3-Difluoroalilo
En la síntesis de derivados de tiofeno, el 2-bromoetanol se utiliza en la reacción con 2-bromo-3,3,3-trifluoropropeno y benciltioles bajo el mecanismo SN2 'para obtener bencil sulfuro de 2-bromo-3,3-difluoroalilo . Los derivados de tiofeno tienen una amplia gama de aplicaciones en el campo de los productos farmacéuticos y la ciencia de los materiales.
Safety and Hazards
The safety data sheet for 2-Fluoro-2-bromo-ethanol suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so .
Mecanismo De Acción
Target of Action
It is known that halogenated alcohols like 2-fluoro-2-bromo-ethanol often interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
For instance, alcohols can be converted into alkyl halides through a substitution reaction . In the case of 2-Fluoro-2-bromo-ethanol, the presence of both a fluorine and a bromine atom might influence its reactivity and the type of reactions it can undergo.
Biochemical Pathways
For example, they might disrupt enzymatic reactions or interfere with the function of proteins .
Pharmacokinetics
As for excretion, it is likely to be processed by the liver and excreted via the kidneys .
Result of Action
Given its chemical structure, it might potentially cause alterations in cellular functions by interacting with various biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-bromo-ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, it has a boiling point of 147℃ and a flash point of 42℃ , indicating that it can be volatile at high temperatures. Therefore, it should be stored and handled under appropriate conditions to maintain its stability and effectiveness .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-2-bromo-ethanol plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain dehalogenase enzymes, which catalyze the removal of halogen atoms from organic compounds
Cellular Effects
The effects of 2-Fluoro-2-bromo-ethanol on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Fluoro-2-bromo-ethanol can lead to changes in the expression of genes involved in detoxification processes, as well as alterations in metabolic pathways . These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 2-Fluoro-2-bromo-ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain dehalogenase enzymes, preventing the removal of halogen atoms from organic compounds . Additionally, 2-Fluoro-2-bromo-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-bromo-ethanol can change over time. The stability and degradation of this compound are important factors to consider. Over time, 2-Fluoro-2-bromo-ethanol may degrade into other compounds, which can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to 2-Fluoro-2-bromo-ethanol can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-bromo-ethanol vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can lead to toxic or adverse effects . Studies have shown that high doses of 2-Fluoro-2-bromo-ethanol can cause significant changes in gene expression and cellular metabolism, leading to potential toxicity . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
2-Fluoro-2-bromo-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it can be metabolized by dehalogenase enzymes, leading to the formation of other compounds
Transport and Distribution
The transport and distribution of 2-Fluoro-2-bromo-ethanol within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 2-Fluoro-2-bromo-ethanol is crucial for understanding its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 2-Fluoro-2-bromo-ethanol within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-bromo-2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPWURJRNXIURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659456 | |
| Record name | 2-Bromo-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459424-41-0 | |
| Record name | 2-Bromo-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-fluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



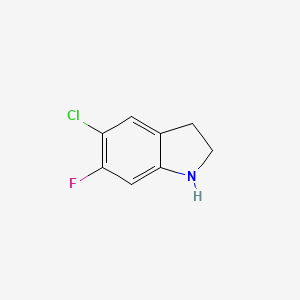

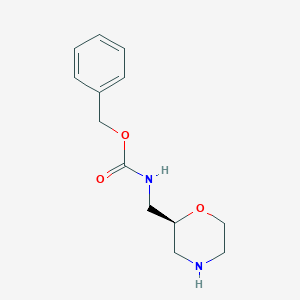
![6-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499387.png)
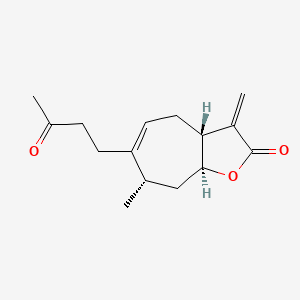

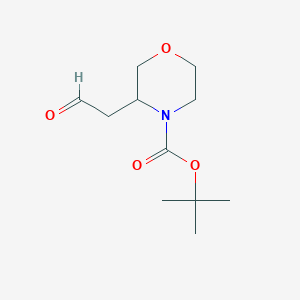
![9a-(Trifluoromethyl)hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7(8H)-one](/img/structure/B1499401.png)
![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1499407.png)
![5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]](/img/structure/B1499412.png)
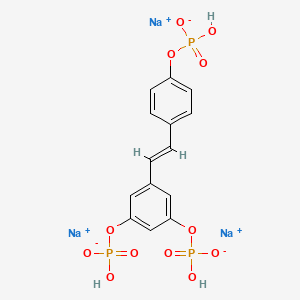
![ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1499420.png)
![Oxo[5,10,15,20-tetra(4-pyridyl)porphinato]titanium(IV)](/img/structure/B1499421.png)
